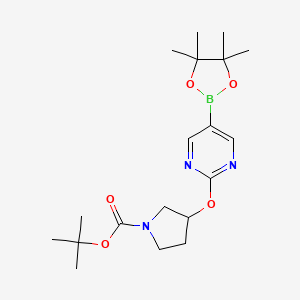![molecular formula C9H11N5O5 B14769001 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione, also known as 5-(azidomethyl)-2’-deoxyuridine, is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azidomethyl group attached to the deoxyribose sugar and a pyrimidine-2,4-dione base. It exhibits unique chemical properties that make it valuable for various scientific applications, particularly in the study of DNA and its interactions.
準備方法
The synthesis of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2’-deoxyuridine.
Azidomethylation: The hydroxyl group at the 5’ position of the deoxyribose sugar is converted to an azidomethyl group using azidomethyl reagents under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
化学反応の分析
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Substitution Reactions: The azidomethyl group can participate in substitution reactions, particularly with nucleophiles. For example, it can react with alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl groups on the deoxyribose sugar can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and oxidized derivatives of the sugar moiety.
科学的研究の応用
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nucleotide analogs and as a building block for the construction of more complex molecules.
Biology: The compound is employed in metabolic labeling of DNA, allowing researchers to track DNA synthesis and repair processes in cells.
Industry: The compound can be used in the development of diagnostic tools and biosensors, leveraging its ability to form stable conjugates with other molecules.
作用機序
The mechanism of action of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA by endogenous enzymes. Once incorporated, the azidomethyl group can be targeted for further chemical modifications, such as click chemistry reactions, enabling the study of DNA interactions and modifications. The molecular targets and pathways involved include DNA polymerases and other enzymes responsible for DNA synthesis and repair.
類似化合物との比較
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other modified nucleosides such as:
5-Ethynyl-2’-deoxyuridine (EdU): Similar to the azidomethyl compound, EdU is used for DNA labeling and can undergo click chemistry reactions.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is another nucleoside analog used for DNA labeling, but it incorporates a bromine atom instead of an azide group.
2’-Deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU): This compound combines the properties of fluorine and ethynyl groups for enhanced stability and reactivity in DNA labeling applications.
The uniqueness of this compound lies in its azidomethyl group, which provides a versatile handle for bioorthogonal chemistry, enabling a wide range of applications in chemical biology and medicinal chemistry.
特性
分子式 |
C9H11N5O5 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC名 |
1-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18) |
InChIキー |
ZXEWVLLJHQSJOW-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




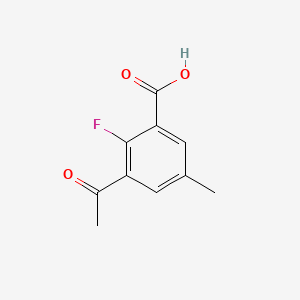
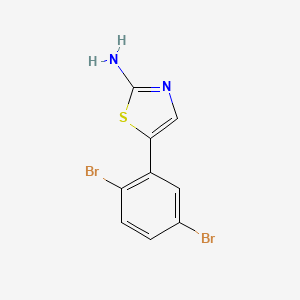
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
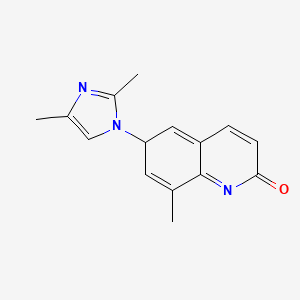

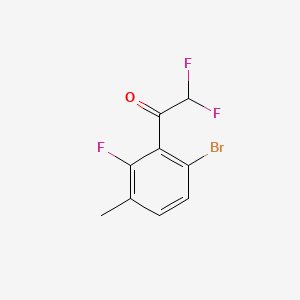
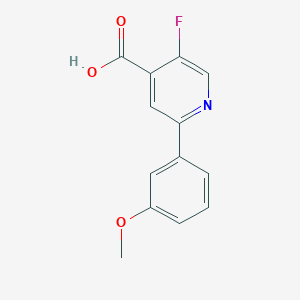
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
